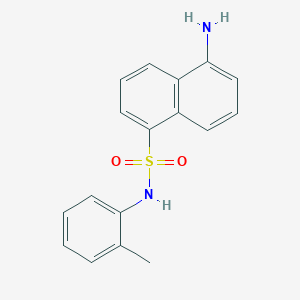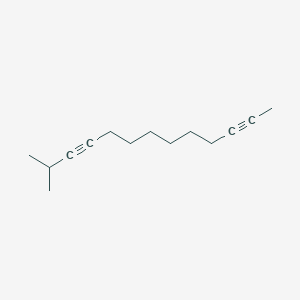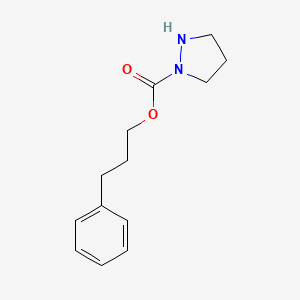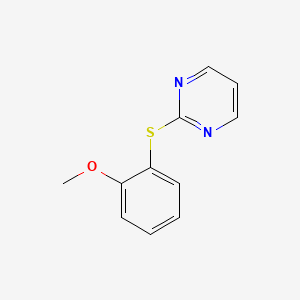![molecular formula C18H14O2 B12607959 6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole CAS No. 648934-13-8](/img/structure/B12607959.png)
6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole is an organic compound that belongs to the class of naphthodioxoles This compound is characterized by the presence of a naphthalene ring fused with a dioxole ring and a methylphenyl group attached to the sixth position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole typically involves the following steps:
Formation of the naphthodioxole core: This can be achieved through a nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane.
Attachment of the methylphenyl group: The methylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the methylphenyl group with the naphthodioxole core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the dioxole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mécanisme D'action
The mechanism by which 6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole exerts its effects depends on its specific application. For example, if it is used as an antimicrobial agent, it may interact with microbial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the dioxole moiety and can exhibit similar chemical reactivity and applications.
Phenyl-substituted naphthalenes: These compounds have a similar aromatic structure and can be used in similar applications.
Uniqueness
6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole is unique due to the specific combination of the naphthodioxole core and the methylphenyl group. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
648934-13-8 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
6-(4-methylphenyl)benzo[f][1,3]benzodioxole |
InChI |
InChI=1S/C18H14O2/c1-12-2-4-13(5-3-12)14-6-7-15-9-17-18(20-11-19-17)10-16(15)8-14/h2-10H,11H2,1H3 |
Clé InChI |
COTVRNONWFURQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC3=CC4=C(C=C3C=C2)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide](/img/structure/B12607880.png)
![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)

![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)



![Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12607926.png)

![Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI)](/img/structure/B12607936.png)

![3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one](/img/structure/B12607945.png)


